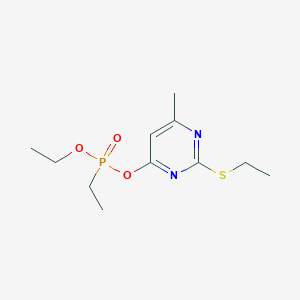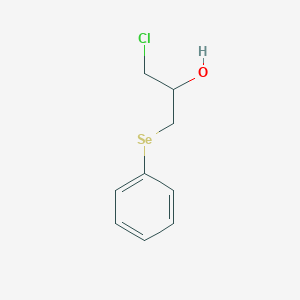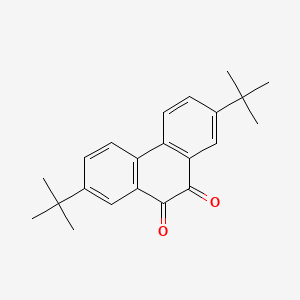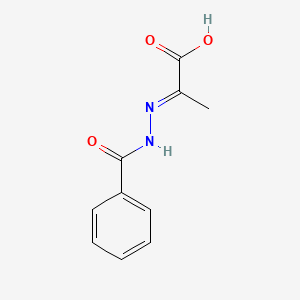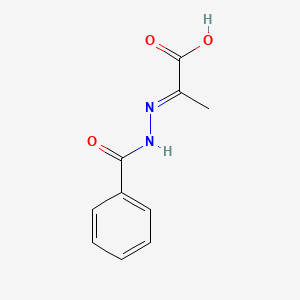
Pyruvic acid benzoylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyruvic acid benzoylhydrazone: is a chemical compound formed by the reaction of pyruvic acid with benzoylhydrazine It is a derivative of pyruvic acid, which is a key intermediate in several metabolic pathways, including glycolysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyruvic acid benzoylhydrazone can be synthesized through the reaction of pyruvic acid with benzoylhydrazine. The reaction typically involves mixing equimolar amounts of pyruvic acid and benzoylhydrazine in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The purification process may involve additional steps such as distillation and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Pyruvic acid benzoylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of oxo-compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoylhydrazones.
Scientific Research Applications
Chemistry: Pyruvic acid benzoylhydrazone is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. It is also used in the development of biochemical assays.
Medicine: this compound has potential applications in medicine as an antimicrobial and anticancer agent. It is being studied for its ability to inhibit the growth of various pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of pyruvic acid benzoylhydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it can inhibit the activity of pyruvate dehydrogenase, leading to the accumulation of pyruvic acid and disruption of the tricarboxylic acid cycle. This inhibition can result in antimicrobial and anticancer effects.
Comparison with Similar Compounds
Naloxone benzoylhydrazone: A compound with similar hydrazone structure but different pharmacological properties.
Pyruvic acid: The parent compound of pyruvic acid benzoylhydrazone, involved in various metabolic pathways.
Benzoylhydrazine: The hydrazine derivative used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combined structural features of pyruvic acid and benzoylhydrazine, which confer distinct chemical and biological properties
Properties
CAS No. |
26367-16-8 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7+ |
InChI Key |
MPSXVYIPEZYZCR-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



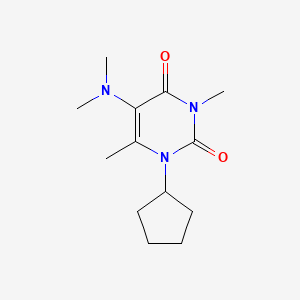
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

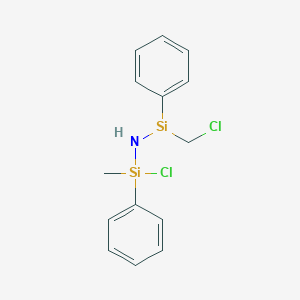
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)


![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
